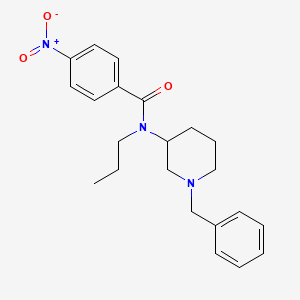
1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea is a synthetic organic compound that features both indole and pyrazole moieties. These structures are often found in biologically active molecules and are of interest in medicinal chemistry for their potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The final step involves the coupling of the indole and pyrazole moieties through a urea linkage. This can be achieved by reacting the appropriate isocyanate with the amine groups of the indole and pyrazole under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyrazole moieties.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea would depend on its specific biological target. Generally, compounds with indole and pyrazole structures can interact with various enzymes and receptors, modulating their activity. The urea linkage might also play a role in binding to specific proteins or nucleic acids.
相似化合物的比较
Similar Compounds
1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-3-yl)urea: Similar structure but with a different position of the pyrazole ring.
1-(2-methyl-1H-indol-5-yl)-3-(1H-imidazol-4-yl)urea: Contains an imidazole ring instead of a pyrazole ring.
1-(2-methyl-1H-indol-5-yl)-3-(1H-triazol-4-yl)urea: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea is unique due to its specific combination of indole and pyrazole moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
1-(2-methyl-1H-indol-5-yl)-3-(1H-pyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-8-4-9-5-10(2-3-12(9)16-8)17-13(19)18-11-6-14-15-7-11/h2-7,16H,1H3,(H,14,15)(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFCUJAGQHMBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)NC(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[1-(4-bromophenyl)cyclobutyl]amino]-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6620605.png)
![[4-[[4-(2-Methoxyphenyl)-5-sulfanylidene-3-thiophen-2-yl-1,2,4-triazol-1-yl]methyl]piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B6620607.png)
![2-[[1-(4-bromophenyl)cyclobutyl]amino]-N-propylacetamide](/img/structure/B6620610.png)
![Ethyl 2-[[4-(sulfamoylmethyl)phenyl]methylamino]pyridine-3-carboxylate](/img/structure/B6620613.png)
![Ethyl 2-[[2-hydroxy-2-(2-methoxyphenyl)ethyl]amino]pyridine-3-carboxylate](/img/structure/B6620614.png)
![ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate](/img/structure/B6620621.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-(2-methylpropyl)-1,4-diazepane-1-carboxamide](/img/structure/B6620630.png)
![4-[(4-Cyclopropyl-3-pyridin-3-yl-5-sulfanylidene-1,2,4-triazol-1-yl)methyl]morpholine-2-carboxamide](/img/structure/B6620632.png)

![N-carbamoyl-3-[4-methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B6620639.png)

![Pyrazolo[1,5-a]pyrimidin-3-yl(pyrrolidin-1-yl)methanone](/img/structure/B6620667.png)

![N-[2-(methanesulfonamido)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6620683.png)
